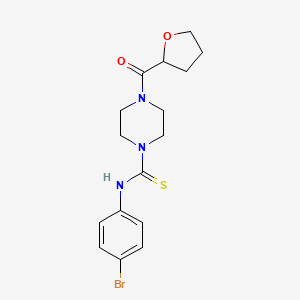

![molecular formula C15H18N2O2S2 B4019425 3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019425.png)

3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

Overview

Description

3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.

The exact mass of the compound 3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is 322.08097017 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications: Antimicrobial and Antioxidant Properties

Zinc oxide nanoparticles (ZnONPs): , associated with the identifier ZINC00100004, have been extensively researched for their antimicrobial and antioxidant properties . These nanoparticles are biocompatible, exhibit low toxicity, and are sustainable, making them ideal for biomedical applications. They are particularly effective in enhancing the generation of reactive oxygen species (ROS) and releasing zinc ions, which are crucial in cell apoptosis and combating various pathogens.

Anticancer and Anti-inflammatory Uses

The same ZnONPs have shown promising results in anticancer and anti-inflammatory therapies . Their ability to interact with cancer cells and induce cell death without harming surrounding healthy tissue makes them valuable in oncological research. Additionally, their anti-inflammatory properties are being explored to treat chronic inflammation and related diseases.

Wound Healing and Drug Delivery Systems

ZnONPs are also being utilized in wound healing due to their ability to promote cell growth and regeneration . Moreover, their unique chemical properties allow them to be used in drug delivery systems , where they can be engineered to target specific cells and release therapeutic agents in a controlled manner.

Optical and Electrical Applications

Beyond biomedical uses, ZINC00100004 has applications in optical and electrical fields due to its unique optical and chemical properties . This includes the development of sensors, photodetectors, and as components in electronic devices.

Food Packaging

The compound’s antimicrobial properties extend to the food industry , where ZnONPs are used in food packaging materials to extend shelf life and prevent spoilage .

Biosensing

In the realm of biosensing , ZINC00100004 nanoparticles are employed to detect trace amounts of biomarkers associated with various diseases . This application is crucial for early diagnosis and monitoring of health conditions.

Synthesis and Characterization of Nanostructures

Lastly, the compound is used in the synthesis and characterization of nanostructures . Researchers utilize it to create nanowires, thin films, and other nano-dimensional structures for a multitude of applications, including defense against intracellular pathogens and brain tumors.

Mechanism of Action

Target of Action

It is known that zinc00100004 and zinc00100006 are related to zinc, which plays a crucial role in various biological processes . CCG-23182 is known to inhibit RhoA transcriptional signaling .

Mode of Action

ZINC00100004 and ZINC00100006, as zinc-related compounds, may interact with various enzymes, playing an important role in protein synthesis and cell division . CCG-23182 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways, including those related to cell growth, DNA synthesis, and immune function . CCG-1423, on the other hand, inhibits the Rho/SRF pathway, which is involved in cell migration, proliferation, and differentiation .

Result of Action

ZINC00100004 and ZINC00100006, as zinc-related compounds, may contribute to normal cell function and growth . CCG-23182 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines and stimulate apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

properties

IUPAC Name |

12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-4-5-17-14(18)12-9-6-10(8(2)3)19-7-11(9)21-13(12)16-15(17)20/h4,8,10H,1,5-7H2,2-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMBBKOPQYLGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-isopropyl-2-mercapto-5,6-dihydro-3H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(8H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4019351.png)

![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4019356.png)

![N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4019357.png)

![3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4019367.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)

![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019420.png)

![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)

![6-oxo-N-[2-(vinyloxy)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide](/img/structure/B4019430.png)